molecular formula C16H16F3N3S B2749424 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine CAS No. 1170359-31-5

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine

Cat. No.: B2749424
CAS No.: 1170359-31-5
M. Wt: 339.38
InChI Key: LUEAJBAIRVQLOL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is incorporated through a thiol-ene reaction, where a thiol derivative of the trifluoromethylbenzyl group reacts with the pyrimidine intermediate under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)-6-(benzylthio)pyrimidine: Lacks the trifluoromethyl group, which may result in different biological activity and binding properties.

    4-(Morpholin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical reactivity and biological interactions.

    4-(Pyrrolidin-1-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyrimidine: The position of the trifluoromethyl group on the benzyl ring is different, which can affect the compound’s overall properties.

Uniqueness

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is unique due to the specific combination of its structural features, including the pyrrolidine ring, trifluoromethyl group, and pyrimidine core

Properties

IUPAC Name

4-pyrrolidin-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3S/c17-16(18,19)13-5-3-4-12(8-13)10-23-15-9-14(20-11-21-15)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEAJBAIRVQLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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